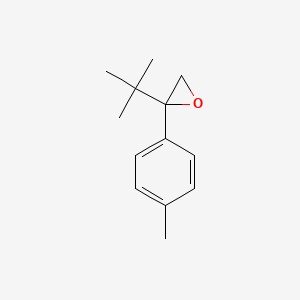

2-Tert-butyl-2-(4-methylphenyl)oxirane

Description

Significance of Substituted Oxiranes as Synthetic Intermediates and Building Blocks

Substituted oxiranes are prized as versatile building blocks in organic synthesis. The presence of substituents on the oxirane ring dictates the regioselectivity and stereoselectivity of their ring-opening reactions, allowing for the precise installation of functional groups. The polarity of the carbon-oxygen bonds and the strained nature of the three-membered ring make oxiranes reactive towards a variety of reagents, including nucleophiles, electrophiles, acids, and bases. This reactivity is harnessed in the synthesis of a multitude of important organic compounds, including pharmaceuticals, agrochemicals, and materials. For instance, the ring-opening of epoxides can lead to the formation of 1,2-diols, amino alcohols, and other valuable difunctionalized compounds.

Research Context and Academic Relevance of the 2-Tert-butyl-2-(4-methylphenyl)oxirane Framework

The this compound framework is of particular academic interest due to the presence of a sterically demanding tert-butyl group and an electron-donating methyl group on the phenyl ring. The bulky tert-butyl group can influence the approach of incoming nucleophiles, leading to high regioselectivity in ring-opening reactions. This steric hindrance can be exploited to control the outcome of chemical transformations and to construct specific stereoisomers. The 4-methylphenyl (p-tolyl) group can modulate the electronic properties of the oxirane ring, potentially influencing its reactivity and stability.

A significant area of research involving structurally similar compounds is in the development of fungicides. For example, the related compound, 2-(4-chlorophenylethyl)-2-tert.-butyl-oxirane, serves as a key intermediate in the synthesis of the fungicide 1-(4-chlorophenyl)-3-(1,2,4-triazol-1-ylmethyl)-4,4-dimethylpentan-3-ol google.com. This highlights the potential of the this compound scaffold as a precursor for novel agrochemical agents.

The synthesis of this oxirane is anticipated to proceed via the Corey-Chaykovsky reaction, a well-established method for the preparation of epoxides from carbonyl compounds and sulfur ylides. wikipedia.orgorganic-chemistry.orgalfa-chemistry.comadichemistry.com This reaction is known for its high efficiency and stereoselectivity. The likely precursor for the synthesis of this compound is the ketone, 1-(4-methylphenyl)-2,2-dimethylpropan-1-one. The synthesis of this ketone can be achieved through methods such as the Friedel-Crafts acylation of toluene.

Overview of Key Research Areas for this compound

Current and future research on this compound is expected to focus on several key areas:

Development of Efficient Synthetic Methodologies: While the Corey-Chaykovsky reaction is a probable route, research may explore alternative and more sustainable synthetic methods for the preparation of this sterically hindered oxirane. This could involve catalytic asymmetric epoxidation or other novel strategies to control stereochemistry.

Investigation of Ring-Opening Reactions: A thorough investigation of the regioselective and stereoselective ring-opening of this compound with a variety of nucleophiles is a crucial area of research. Understanding how the sterics of the tert-butyl group and the electronics of the p-tolyl group influence the outcome of these reactions will be paramount for its application as a synthetic building block.

Application in the Synthesis of Biologically Active Molecules: Drawing parallels from structurally related compounds, a significant research avenue is the utilization of this oxirane as a key intermediate in the synthesis of novel fungicides and other biologically active compounds. The unique substitution pattern may lead to compounds with improved efficacy and selectivity.

Exploration in Materials Science: Substituted oxiranes are also used as monomers in the production of epoxy resins and other polymers. The bulky tert-butyl group in this compound could impart unique properties, such as increased thermal stability or altered mechanical properties, to the resulting polymers.

Detailed Research Findings

While specific research articles solely focused on this compound are not abundant in the public domain, a wealth of information on analogous systems allows for the prediction of its chemical behavior and potential applications.

Table 1: Proposed Synthesis of this compound

| Step | Reaction | Reactants | Reagents and Conditions | Product |

| 1 | Friedel-Crafts Acylation | Toluene, Pivaloyl chloride | Lewis Acid (e.g., AlCl₃) | 1-(4-methylphenyl)-2,2-dimethylpropan-1-one |

| 2 | Corey-Chaykovsky Reaction | 1-(4-methylphenyl)-2,2-dimethylpropan-1-one | Trimethylsulfonium (B1222738) iodide, Strong Base (e.g., NaH) in a suitable solvent (e.g., DMSO) | This compound |

Table 2: Predicted Regioselectivity in Nucleophilic Ring-Opening Reactions

The ring-opening of epoxides can proceed via different mechanisms depending on the reaction conditions (acidic or basic) and the nature of the nucleophile.

| Conditions | Nucleophile | Predicted Major Product | Rationale |

| Basic/Neutral | Strong Nucleophiles (e.g., Grignard reagents, organolithiums, alkoxides) | Attack at the less sterically hindered carbon (the CH₂ group) | The reaction proceeds via an Sₙ2 mechanism, where steric hindrance is the dominant factor. |

| Acidic | Weak Nucleophiles (e.g., water, alcohols) | Attack at the more substituted carbon (the tertiary carbon bearing the tert-butyl and p-tolyl groups) | The reaction proceeds via an Sₙ1-like mechanism, where the stability of the resulting carbocation-like transition state is the determining factor. The tertiary carbocation is more stable. |

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-2-(4-methylphenyl)oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-10-5-7-11(8-6-10)13(9-14-13)12(2,3)4/h5-8H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFIXWUUQSLBWBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CO2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Tert Butyl 2 4 Methylphenyl Oxirane and Analogous Highly Substituted Oxiranes

Stereoselective Epoxidation Strategies for Olefin Precursors

The direct epoxidation of an alkene precursor, such as 1-tert-butyl-1-(4-methylphenyl)ethene, is a primary route to oxiranes. However, the tetrasubstituted and sterically congested nature of the olefin precursor for 2-Tert-butyl-2-(4-methylphenyl)oxirane makes achieving high efficiency and stereoselectivity particularly difficult.

Asymmetric Catalytic Epoxidation Approaches (e.g., Sharpless-type, Jacobsen-type)

Metal-catalyzed asymmetric epoxidation reactions are powerful tools for creating chiral epoxides. However, their applicability to highly substituted alkenes varies significantly.

The Sharpless-Katsuki epoxidation is renowned for its high enantioselectivity in the epoxidation of primary and secondary allylic alcohols, using a catalyst formed from titanium tetra(isopropoxide) and a chiral tartrate ester. wikipedia.orgoregonstate.edu A significant drawback of this method is its reliance on the presence of an allylic alcohol functional group to direct the catalyst and achieve high selectivity. wikipedia.org The unfunctionalized olefin precursor to this compound lacks this directing group, making the Sharpless epoxidation unsuitable for its direct, stereoselective synthesis.

The Jacobsen-Katsuki epoxidation offers a key advantage by enabling the enantioselective epoxidation of unfunctionalized alkenes. wikipedia.org This method utilizes a chiral manganese(III)-salen complex, with Jacobsen's catalyst being a prominent example. wikipedia.orgwikipedia.org The reaction is particularly effective for cis-1,2-disubstituted and trisubstituted olefins, often providing high enantiomeric excess (ee). organic-chemistry.org However, its effectiveness diminishes with more sterically hindered substrates. Trans-1,2-disubstituted alkenes are poor substrates for Jacobsen's original catalysts, and tetrasubstituted alkenes, analogous to the precursor for the target molecule, represent a major challenge for this system, often resulting in low reactivity and selectivity. wikipedia.orgacsgcipr.org

| Catalyst System | Substrate Type | Typical Enantioselectivity (ee) | Applicability to Precursor of this compound |

| Sharpless-Katsuki | Allylic Alcohols | >95% | Low (Requires directing hydroxyl group) |

| Jacobsen-Katsuki | cis-Disubstituted Alkenes | >90% | Low (Inefficient for tetrasubstituted alkenes) |

| Jacobsen-Katsuki | Trisubstituted Alkenes | High | Low (Inefficient for tetrasubstituted alkenes) |

Organocatalytic Epoxidation Methodologies

Organocatalytic epoxidation has emerged as a valuable metal-free alternative. A prominent example is the Shi epoxidation , which employs a chiral ketone catalyst derived from D-fructose to generate a reactive dioxirane (B86890) intermediate in situ from an oxidant like Oxone. wikipedia.orgorganic-chemistry.org This methodology has proven effective for the asymmetric epoxidation of various unfunctionalized alkenes, particularly trans-disubstituted and trisubstituted olefins, with high enantioselectivity. wikipedia.orgsigmaaldrich.com

While the Shi catalyst platform is robust, its application to tetrasubstituted alkenes remains a significant hurdle. caltech.edu The extreme steric bulk surrounding the double bond in precursors to compounds like this compound can prevent the effective approach of the bulky dioxirane, leading to slow reaction rates and reduced yields. wikipedia.org

Regioselective and Stereoselective Control in Alkene Epoxidation

Achieving high regioselectivity and stereoselectivity in the epoxidation of highly substituted, non-functionalized alkenes is fundamentally challenging. masterorganicchemistry.com The absence of directing groups means that selectivity is governed primarily by steric and electronic factors of both the substrate and the reagent.

For polysubstituted alkenes, different double bonds can compete, demanding high regioselectivity. In precursors with only one double bond, the challenge shifts entirely to stereoselectivity—controlling which face of the alkene is oxidized. In enzyme-catalyzed systems, such as those using fungal peroxygenases, high regioselectivity can be achieved in the epoxidation of polyunsaturated fatty acids, typically favoring the terminal double bond. nih.gov However, translating this level of control to synthetic catalysts for sterically demanding, tetrasubstituted alkenes is difficult. The development of synthetic methods for the stereo- and regioselective formation of tetrasubstituted alkenes themselves is an active area of research, often employing transition-metal-catalyzed reactions. ucl.ac.uknih.gov The successful epoxidation then depends on a catalyst that can effectively differentiate between the two prochiral faces of the sterically crowded double bond.

Synthesis via Sulfonium (B1226848) Ylide Mediated Carbonyl Epoxidation

An alternative and often more viable route to highly substituted oxiranes involves the reaction of a ketone with a sulfur ylide, known as the Johnson-Corey-Chaykovsky reaction. organic-chemistry.orgwikipedia.org For the synthesis of this compound, this approach utilizes the corresponding ketone precursor, tert-butyl p-tolyl ketone. The reaction involves the nucleophilic attack of the ylide on the carbonyl carbon, followed by an intramolecular SN2 reaction to form the oxirane ring. vaia.com

Development of Efficient In Situ Ylide Generation Protocols

Sulfur ylides are typically reactive and are generated in situ for immediate use. organic-chemistry.org The classical method involves the deprotonation of a sulfonium salt, such as trimethylsulfonium (B1222738) iodide, with a strong base like sodium hydride or potassium tert-butoxide. organic-chemistry.orgorganic-chemistry.org

More recent protocols have focused on improving the efficiency and practicality of ylide generation. This includes domino and one-pot procedures where dimethyl sulfoxide (B87167) (DMSO) serves as both a solvent and the precursor to the ylide. nih.gov For example, dimethyl sulfide, generated from DMSO during oxidation reactions, can be elaborated in situ to form the required sulfonium ylide species. nih.gov Other methods involve the reaction of dimethyl sulfoxide with dimethyl sulfate (B86663) to generate the trimethylsulfonium cation, which can then be converted to the ylide with a base and used to synthesize epoxides from ketones. rsc.orghw.ac.uk These advancements provide milder and more scalable conditions for performing Corey-Chaykovsky reactions.

Substrate Scope and Limitations in Ketone Epoxidation

The Johnson-Corey-Chaykovsky reaction is broadly applicable to a range of aldehydes and ketones. organic-chemistry.orgwikipedia.org However, the reactivity of the carbonyl substrate is a critical factor. While aldehydes are generally very reactive, ketones, particularly sterically hindered ones like tert-butyl p-tolyl ketone, can be challenging substrates. bristol.ac.uk

The choice of sulfur ylide is crucial. Dimethylsulfoxonium methylide is generally less reactive and may fail to react with hindered ketones. nih.gov In contrast, the more reactive dimethylsulfonium methylide is often successful in these cases. nih.gov For instance, studies on the total synthesis of complex molecules have shown that sterically hindered ketones that were unreactive towards dimethylsulfoxonium methylide could be efficiently converted to the corresponding epoxide using dimethylsulfonium methylide. nih.gov

While the classic reaction is not stereoselective when forming a new chiral center from an achiral ketone, significant progress has been made in developing catalytic asymmetric versions. These methods use chiral sulfides in catalytic amounts to generate chiral ylides, enabling the synthesis of enantioenriched 2,2-disubstituted terminal epoxides from prochiral ketones. bristol.ac.ukmdpi.com Research in this area has shown that enantioselectivity is often highly dependent on the steric properties of the ketone substrate. mdpi.com

| Ylide Precursor | Base | Typical Substrates | Suitability for Hindered Ketones |

| Trimethylsulfonium Iodide | NaH, KOtBu | Aldehydes, Ketones | High (Generates more reactive ylide) |

| Trimethylsulfoxonium Iodide | NaH, KOtBu | Aldehydes, less hindered Ketones | Low (Generates less reactive ylide) |

| in situ from DMSO | Various | Alkyl bromides, Alcohols | Moderate to High |

Cyclization Reactions of Halohydrin Precursors

The formation of an epoxide ring from a halohydrin precursor is a classic and widely utilized method in organic synthesis. This transformation is essentially an intramolecular Williamson ether synthesis, where an alkoxide nucleophile displaces a vicinal halide leaving group.

The intramolecular cyclization of a halohydrin to form an oxirane is an SN2 (bimolecular nucleophilic substitution) reaction. The process is typically initiated by a base, which deprotonates the hydroxyl group of the halohydrin to form a more nucleophilic alkoxide. This alkoxide then attacks the adjacent carbon atom bearing the halogen, leading to the displacement of the halide and the formation of the three-membered oxirane ring.

The stereochemistry of this reaction is crucial. For the SN2 reaction to proceed, the attacking nucleophile (the alkoxide) and the leaving group (the halide) must be in an anti-periplanar conformation. This geometric requirement ensures optimal orbital overlap for the backside attack, minimizing steric hindrance and leading to an inversion of configuration at the carbon center undergoing substitution.

While specific studies detailing the synthesis of this compound via this method are not prevalent in publicly accessible literature, the general principles can be illustrated by the cyclization of analogous halohydrins. The reaction conditions typically involve a strong base in a suitable solvent.

| Reactant (Analogous Halohydrin) | Base | Solvent | Product | Yield (%) |

| 1-chloro-2-methyl-2-propanol | NaOH | Water | 1,2-epoxy-2-methylpropane | >90 |

| trans-2-chlorocyclohexanol | NaH | THF | Cyclohexene oxide | High |

| 1-bromo-2-phenylethanol | KOH | Ethanol | Styrene oxide | Good |

Neighboring group participation (NGP), also known as anchimeric assistance, can significantly influence the rate and stereochemical outcome of the intramolecular cyclization of halohydrins. NGP occurs when a nearby functional group in the substrate interacts with the reaction center, often leading to an enhanced reaction rate and retention of stereochemistry.

In the context of halohydrin cyclization, if other functional groups are present in the molecule, they can interact with the carbon bearing the leaving group, forming a cyclic intermediate. This intermediate can then be attacked by the alkoxide. The regioselectivity of the ring-opening of this intermediate will determine the final structure of the oxirane.

For a molecule like the precursor to this compound, the bulky tert-butyl and 4-methylphenyl groups will heavily influence the conformational preferences of the halohydrin precursor. The molecule will preferentially adopt a conformation that minimizes steric interactions, which in turn will dictate the feasibility of achieving the required anti-periplanar arrangement for the SN2 cyclization. The rigidity and steric hindrance imposed by these groups can either facilitate or impede the desired ring closure.

The stereoselectivity of the initial halohydrin formation is also critical. The reaction of an alkene with a halogen and water typically proceeds via an anti-addition, which directly furnishes the necessary stereochemistry for the subsequent intramolecular SN2 reaction to form the epoxide.

Novel Approaches to Hindered and Substituted Oxirane Rings

The synthesis of highly substituted and sterically hindered oxiranes like this compound often requires more sophisticated methods than the traditional halohydrin route. Several modern synthetic strategies have been developed to address these challenges.

One notable approach is the Corey-Chaykovsky reaction . This reaction involves the treatment of a ketone or aldehyde with a sulfur ylide, such as dimethylsulfonium methylide or dimethyloxosulfonium methylide. The ylide acts as a nucleophile, attacking the carbonyl carbon. The resulting intermediate then undergoes an intramolecular displacement of the sulfur-containing group to form the oxirane ring. This method is particularly useful for the synthesis of sterically hindered epoxides because the approach of the ylide to the carbonyl group is often less sterically demanding than the corresponding epoxidation of a hindered alkene.

For the synthesis of this compound, the precursor ketone would be 1-(4-methylphenyl)-2,2-dimethylpropan-1-one. Reaction of this ketone with a suitable sulfur ylide would be expected to yield the desired tetrasubstituted oxirane. A patent for a similar compound, 2-(4-chlorophenylethyl)-2-tert-butyl-oxirane, describes its synthesis from the corresponding ketone and trimethylsulphonium bromide in the presence of a base, with yields reported to be as high as 95.1%.

| Ketone Precursor (Analogous) | Sulfur Ylide Reagent | Base | Solvent | Product | Yield (%) | Reference |

| 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one | Trimethylsulphonium bromide | Potassium tert-butoxide | Toluene/Methanol (B129727) | 2-(4-chlorophenylethyl)-2-tert-butyl-oxirane | 95.1 | Patent US4988829A |

| Acetophenone | Dimethylsulfonium methylide | NaH | DMSO | 2-methyl-2-phenyloxirane | High | General Literature |

| Cyclohexanone | Dimethyloxosulfonium methylide | NaH | DMSO | 1-oxaspiro[2.5]octane | High | General Literature |

This table provides data for the Corey-Chaykovsky reaction on analogous ketones, as specific data for the synthesis of this compound via this method is not detailed in readily available literature.

Another powerful strategy is the asymmetric epoxidation of tetrasubstituted alkenes . While the epoxidation of unfunctionalized, sterically hindered alkenes is challenging, significant progress has been made in developing catalytic systems for this transformation. Chiral catalysts, often based on transition metals like manganese, ruthenium, or titanium, can facilitate the enantioselective transfer of an oxygen atom from an oxidant (e.g., a peroxide) to the double bond of the alkene precursor, 1-tert-butyl-1-(4-methylphenyl)ethene. These methods offer the potential to synthesize chiral, non-racemic this compound.

Reactivity and Mechanistic Investigations of 2 Tert Butyl 2 4 Methylphenyl Oxirane

Nucleophilic Ring-Opening Reactions of the Oxirane Moiety

The high reactivity of the epoxide ring is most evident in its reactions with nucleophiles, which proceed via cleavage of a carbon-oxygen bond to relieve ring strain. These reactions can be catalyzed by either acid or base, with the choice of catalyst profoundly influencing the reaction mechanism and the regiochemical outcome.

Under acidic conditions, the ring-opening of 2-tert-butyl-2-(4-methylphenyl)oxirane is initiated by the protonation of the epoxide oxygen, which forms a more reactive intermediate and a better leaving group (a hydroxyl group). libretexts.org The subsequent nucleophilic attack does not conform to a pure SN1 or SN2 mechanism but rather exists on a mechanistic continuum between the two. libretexts.org

The transition state possesses significant carbocationic character, which is stabilized at the tertiary, benzylic carbon (C2). This is due to the combined electron-donating effects of the tert-butyl group through hyperconjugation and the p-tolyl group through resonance. Consequently, the C2-O bond is weakened and elongated more than the C3-O bond, making C2 the primary site of nucleophilic attack. youtube.com This preference for attack at the more substituted carbon is a hallmark of an SN1-like mechanism. medcraveonline.com

However, the reaction is not a true SN1 process because a discrete carbocation intermediate is generally not formed. The nucleophile attacks as the C-O bond breaks in a process with SN2-like characteristics, including backside attack relative to the breaking bond. libretexts.org This leads to an inversion of configuration if the carbon atom were chiral. For this compound, the attack at the tertiary carbon is highly favored due to the substantial stabilization of the developing positive charge.

Mechanism: Hybrid SN1/SN2

Key Feature: Protonation of the epoxide oxygen followed by nucleophilic attack.

Regioselectivity: Nucleophile attacks the more substituted carbon (C2) due to electronic stabilization of the partial positive charge in the transition state.

In the presence of a strong, basic nucleophile, the ring-opening of this compound proceeds through a classic SN2 mechanism. medcraveonline.com Unlike the acid-catalyzed pathway, the epoxide oxygen is not protonated first. The nucleophile directly attacks one of the electrophilic carbon atoms of the oxirane ring.

Due to the principles of steric hindrance that govern SN2 reactions, the nucleophile will preferentially attack the less sterically hindered carbon atom. In this case, the C2 carbon is bonded to a bulky tert-butyl group and a p-tolyl group, making it exceptionally crowded. In contrast, the C3 carbon is a methylene (B1212753) (-CH₂) group, which is significantly more accessible. Therefore, nucleophilic attack occurs almost exclusively at the C3 position. medcraveonline.com

This reaction is stereospecific, with the nucleophile attacking from the side opposite to the C-O bond, resulting in an inversion of configuration at the C3 carbon. The initial product is an alkoxide, which is subsequently protonated during workup to yield the final alcohol product. medcraveonline.com

Mechanism: SN2

Key Feature: Direct attack of a strong nucleophile on the epoxide ring.

Regioselectivity: Nucleophile attacks the less substituted, sterically accessible carbon (C3).

The regioselectivity of the ring-opening of an asymmetric epoxide like this compound is a direct consequence of the reaction conditions.

Under acidic conditions , electronic factors dominate. The nucleophile attacks the carbon atom that can best stabilize a positive charge. For the title compound, this is the tertiary, benzylic C2 carbon. The product is a tertiary alcohol.

Under basic or neutral conditions , steric factors are the primary determinant. The nucleophile attacks the less sterically hindered carbon atom, which is the C3 methylene carbon. This leads to the formation of a primary alcohol.

This predictable control over regioselectivity makes asymmetric epoxides valuable synthetic intermediates. The choice between acidic and basic catalysis allows for the selective synthesis of different constitutional isomers from a single starting material.

The following table illustrates the expected major products from the reaction of this compound with methanol (B129727) under both acidic and basic conditions.

| Reaction Conditions | Nucleophile | Predominant Mechanism | Site of Attack | Major Product |

|---|---|---|---|---|

| Acidic (e.g., H₂SO₄ catalyst) | Methanol (CH₃OH) | SN1-like | C2 (Tertiary, Benzylic) | 2-methoxy-2-(4-methylphenyl)-3,3-dimethylbutan-1-ol |

| Basic (e.g., NaOCH₃) | Methoxide (⁻OCH₃) | SN2 | C3 (Primary) | 1-methoxy-2-(4-methylphenyl)-3,3-dimethylbutan-2-ol |

The stereochemical outcome of epoxide ring-opening is a direct reflection of the reaction mechanism.

In base-catalyzed SN2 reactions , the nucleophile performs a backside attack on the electrophilic carbon. This concerted process leads to a predictable and complete inversion of the stereochemical configuration at the site of attack. If the C3 carbon of a chiral analogue were in the (R)-configuration, the resulting product would have the (S)-configuration at that center. This high degree of stereochemical fidelity is a key feature of the SN2 mechanism. researchgate.net

In acid-catalyzed reactions , the situation is similar. Although the transition state has SN1 character, the attack of the nucleophile still typically occurs from the backside relative to the C-O bond, which is still partially intact. libretexts.org This results in a net inversion of configuration at the carbon being attacked. Therefore, regardless of whether the attack is at the more or less substituted carbon, the process is stereospecific, leading to the formation of products with a trans-relationship between the incoming nucleophile and the hydroxyl group.

A wide array of nucleophiles can be employed to open the epoxide ring of this compound, leading to a diverse range of functionalized products. The regioselectivity follows the principles outlined above.

Alcohols and Amines: Under basic conditions, alkoxides (RO⁻) and amines (RNH₂ or R₂NH) will attack the less hindered C3 position. Under acidic conditions, neutral alcohols and amines will react at the more substituted C2 position.

Grignard Reagents (RMgX): As strong nucleophiles and strong bases, Grignard reagents react via an SN2 mechanism. They will attack the less sterically hindered C3 carbon to form a new carbon-carbon bond, yielding a primary alcohol after acidic workup.

Hydrides (e.g., from LiAlH₄): Lithium aluminum hydride (LiAlH₄) is a source of the hydride ion (H⁻), a strong nucleophile. It will also attack the less substituted C3 carbon in an SN2 fashion. This reduction of the epoxide results in the formation of a tertiary alcohol at C2.

The following table summarizes the expected products from reactions with various nucleophiles.

| Nucleophile/Reagent | Conditions | Site of Attack | Product Structure |

|---|---|---|---|

| Sodium Methoxide (NaOCH₃), then H₃O⁺ | Basic | C3 | 1-methoxy-2-(4-methylphenyl)-3,3-dimethylbutan-2-ol |

| Methylamine (CH₃NH₂) | Neutral/Basic | C3 | 1-(methylamino)-2-(4-methylphenyl)-3,3-dimethylbutan-2-ol |

| Methylmagnesium Bromide (CH₃MgBr), then H₃O⁺ | Basic | C3 | 2-(4-methylphenyl)-3,3-dimethylpentan-2-ol |

| Lithium Aluminum Hydride (LiAlH₄), then H₃O⁺ | Basic | C3 | 2-(4-methylphenyl)-3,3-dimethylbutan-2-ol |

| Methanol (CH₃OH) / H₂SO₄ (cat.) | Acidic | C2 | 2-methoxy-2-(4-methylphenyl)-3,3-dimethylbutan-1-ol |

Rearrangement Reactions of the Oxirane Ring

In addition to nucleophilic ring-opening, this compound can undergo rearrangement reactions, particularly in the presence of Lewis acids such as boron trifluoride etherate (BF₃·OEt₂). researchgate.net These rearrangements are driven by the relief of ring strain and the formation of a stable carbonyl group.

The reaction is initiated by the coordination of the Lewis acid to the epoxide oxygen, which polarizes the C-O bonds and facilitates their cleavage. For an epoxide with a tertiary carbon that can stabilize a positive charge, cleavage of the C2-O bond is favored, forming a carbocation-like intermediate.

This intermediate can then undergo a 1,2-hydride shift from the C3 position to the electron-deficient C2 carbon. This concerted migration and ring-opening process leads to the formation of an aldehyde. Specifically, the rearrangement of this compound would be expected to yield 2-(4-methylphenyl)-3,3-dimethylbutanal. researchgate.net This type of transformation is known as the Meinwald rearrangement.

Deoxygenation Reactions of Substituted Oxiranes

Deoxygenation of epoxides to the corresponding alkenes is a synthetically useful transformation. Reagents based on phosphorus(III) are commonly employed for this purpose.

The deoxygenation of oxiranes by λ³σ³-phosphorus reagents, such as triphenylphosphine (B44618) (PPh₃), can proceed through different mechanistic pathways. organic-chemistry.orgresearchgate.net One possible mechanism involves a direct attack of the phosphorus reagent on the oxygen atom of the oxirane ring, leading to the formation of a phosphine (B1218219) oxide and the corresponding alkene in a single step. organic-chemistry.org

However, computational studies suggest that an alternative pathway, involving the initial attack of the phosphorus reagent on one of the carbon atoms of the oxirane ring, is often energetically favored. organic-chemistry.orgresearchgate.net This nucleophilic attack leads to the formation of a betaine (B1666868) intermediate, which can then undergo cyclization to a 1,2-oxaphosphetane. Subsequent fragmentation of the 1,2-oxaphosphetane via a retro-[2+2] cycloaddition yields the alkene and a phosphine oxide. This latter mechanism is analogous to the final steps of the Wittig reaction. For aryl-substituted epoxides, the dipolar character of the intermediate can be more pronounced. researchgate.net

The stereochemistry of the deoxygenation reaction is a critical aspect. For deoxygenation of alkyl-substituted epoxides with phosphine reagents, the reaction is often stereospecific, with retention of the original configuration of the epoxide in the resulting alkene. researchgate.net This is consistent with a mechanism that proceeds with a concerted or near-concerted extrusion of the phosphine oxide.

However, for aryl-substituted epoxides, a significant loss of stereospecificity is often observed. researchgate.net This can be attributed to the formation of a more stable, and potentially longer-lived, zwitterionic intermediate. Rotation around the C-C bond in this intermediate before ring closure and elimination can lead to a mixture of cis and trans alkenes. A recently developed PPh₃-promoted metal-free deoxygenation of epoxides has been shown to proceed with stereoinversion, converting cis-epoxides to trans-alkenes and vice versa with high stereoselectivity. organic-chemistry.org This suggests that the precise mechanism and stereochemical outcome can be highly dependent on the reaction conditions and the nature of the phosphorus reagent.

The use of rhenium catalysts, such as Re₂O₇, in combination with a reductant like triphenyl phosphite, allows for the stereospecific deoxygenation of unactivated aliphatic epoxides to alkenes under neutral conditions. organic-chemistry.org

Transition Metal-Catalyzed Transformations of this compound

Transition metal catalysts can mediate a variety of transformations of epoxides, including ring-opening, isomerization, and coupling reactions. rsc.org Palladium-catalyzed reactions are particularly prevalent in this context. acs.orgrsc.orgyoutube.comyoutube.comresearchgate.net

For this compound, palladium-catalyzed reactions could lead to a range of products depending on the reaction conditions and the coupling partner. For instance, palladium-catalyzed direct C-H arylation of unactivated arenes with aryl halides provides a powerful tool for the formation of biaryl compounds. researchgate.net While not directly demonstrated for this specific epoxide, it is conceivable that under appropriate conditions, the p-tolyl group could undergo further functionalization.

More commonly, transition metal catalysts are used to effect the ring-opening of epoxides. rsc.org For example, palladium-catalyzed reactions of epoxides with nucleophiles can lead to the formation of substituted alcohols with high regioselectivity. The steric hindrance imposed by the tert-butyl group and the electronic nature of the p-tolyl group in this compound would play a significant role in directing the outcome of such transformations.

Cycloaddition Reactions and Cascade Processes Involving the Oxirane Ring

The strained oxirane ring can participate in cycloaddition reactions, acting as a three-atom component. While [2+2] cycloadditions of alkenes are a powerful method for preparing cyclobutanes, ru.nlnih.gov the participation of epoxides in such reactions is less common. More relevant are [3+2] cycloaddition reactions.

Cascade reactions involving epoxides are a powerful strategy for the rapid construction of complex molecular architectures. nih.govacs.orgbaranlab.orgub.edunih.gov These reactions often involve an initial ring-opening of the epoxide to generate a reactive intermediate, which then undergoes a series of subsequent transformations. For example, enzymatic cascade reactions are known where an epoxide is formed and then opened intramolecularly to create complex polycyclic structures. nih.gov The use of epoxides as "disappearing electrophiles" in these cascades is a common theme in biosynthesis. nih.gov

In the context of this compound, a cascade reaction could be initiated by the acid-catalyzed ring-opening of the epoxide in the presence of a suitable nucleophile. The resulting carbocation could then be trapped intramolecularly or intermolecularly to initiate a cascade sequence. For instance, a formal [4+3] epoxide cascade protocol has been developed for the synthesis of benzothiaoxazepine-1,1'-dioxides, which combines an epoxide ring-opening with an SₙAr or oxa-Michael cyclization pathway. acs.org

Stereochemical Aspects and Chirality in 2 Tert Butyl 2 4 Methylphenyl Oxirane Chemistry

Enantioselective Synthesis of Chiral 2-Tert-butyl-2-(4-methylphenyl)oxirane

The enantioselective synthesis of chiral epoxides is a well-established field in organic chemistry, with several methods available for introducing chirality in a controlled manner. For a disubstituted epoxide like this compound, the primary approach involves the asymmetric epoxidation of the corresponding prochiral alkene, 1-tert-butyl-1-(4-methylphenyl)ethene.

While specific studies on the enantioselective epoxidation of this particular substrate are not extensively documented in publicly available literature, general principles of asymmetric epoxidation of 1,1-disubstituted terminal olefins can be applied. Chiral dioxiranes, generated in situ from a ketone catalyst and an oxidant, have been shown to be effective for this class of olefins. For instance, fructose-derived ketones and oxazolidinone-bearing ketones have demonstrated the ability to induce moderate to high enantioselectivity in the epoxidation of similar substrates. The enantiomeric excess (ee) achieved is highly dependent on the structure of the chiral ketone catalyst and the reaction conditions. The proposed transition state for such reactions often involves a planar arrangement to minimize steric interactions, where the olefin approaches the dioxirane (B86890) in a way that differentiates between the two prochiral faces.

Another potential route, though less direct, could involve a Sharpless asymmetric epoxidation of a related allylic alcohol, followed by chemical modification to arrive at the target oxirane. However, this would require a multi-step sequence and is not as atom-economical as the direct epoxidation of the corresponding alkene. The Sharpless method is renowned for its high enantioselectivity (often >90% ee) in the epoxidation of allylic alcohols, utilizing a titanium(IV) isopropoxide catalyst, a chiral diethyl tartrate ligand, and tert-butyl hydroperoxide as the oxidant. rsc.org The choice of the (R,R)- or (S,S)-tartrate ligand dictates the stereochemical outcome of the epoxidation. rsc.org

Table 1: General Approaches for Enantioselective Epoxidation

| Method | Catalyst/Reagent | Substrate Type | Typical Enantioselectivity |

| Chiral Dioxirane Epoxidation | Chiral Ketone (e.g., fructose-derived) + Oxidant (e.g., Oxone) | 1,1-Disubstituted Alkenes | Moderate to High |

| Sharpless Asymmetric Epoxidation | Ti(OiPr)4, Diethyl Tartrate, t-BuOOH | Allylic Alcohols | High to Excellent |

Diastereoselective Control in Transformations of this compound

Once a chiral form of this compound is obtained, its subsequent reactions can proceed with diastereoselectivity, leading to the formation of one diastereomer in preference to another. The inherent chirality of the oxirane ring influences the trajectory of incoming reagents, resulting in stereocontrolled bond formation.

A primary example of diastereoselective control is the nucleophilic ring-opening of the epoxide. The attack of a nucleophile can, in principle, occur at either of the two carbon atoms of the oxirane ring. However, due to the presence of the sterically demanding tert-butyl group, the attack is highly likely to occur at the less hindered carbon atom, which is the benzylic carbon bearing the 4-methylphenyl group.

In such a scenario, the reaction proceeds via an SN2-type mechanism, resulting in an inversion of configuration at the center of attack. Therefore, if a single enantiomer of the oxirane is used, the ring-opening reaction will produce a single diastereomer of the product. For example, the reaction of (R)-2-Tert-butyl-2-(4-methylphenyl)oxirane with a nucleophile (Nu-) would be expected to yield a specific diastereomer of the resulting alcohol.

The choice of reaction conditions (acidic or basic) can also influence the regioselectivity and, consequently, the diastereochemical outcome. Under basic or neutral conditions, the SN2 attack at the less sterically hindered carbon is generally favored. Under acidic conditions, the reaction proceeds through a protonated epoxide intermediate. While the attack still generally occurs at the more substituted carbon due to electronic stabilization of the incipient carbocation, the significant steric hindrance of the tert-butyl group would likely still direct the nucleophile to the benzylic carbon in this specific case.

Resolution Techniques for Racemic this compound

When this compound is synthesized via a non-enantioselective route, a racemic mixture of both enantiomers is obtained. The separation of these enantiomers can be achieved through various resolution techniques.

Kinetic Resolution: This method involves the use of a chiral catalyst or reagent that reacts at different rates with the two enantiomers of the racemic epoxide. This results in the conversion of one enantiomer into a new product while leaving the other enantiomer largely unreacted. At approximately 50% conversion, one can isolate the unreacted enantiomer in high enantiomeric purity.

A prominent method for the kinetic resolution of epoxides is through enzymatic hydrolysis using epoxide hydrolases. nih.gov These enzymes catalyze the enantioselective hydrolysis of the oxirane ring to form a diol. nih.gov By carefully selecting the appropriate epoxide hydrolase and reaction conditions, it is possible to selectively hydrolyze one enantiomer of racemic this compound, allowing for the separation of the remaining unreacted epoxide enantiomer and the diol product, both in high enantiomeric excess. The efficiency of such a resolution is often described by the enantiomeric ratio (E), with higher E values indicating better selectivity.

Table 2: Potential Resolution Methods for Racemic this compound

| Technique | Principle | Outcome |

| Enzymatic Kinetic Resolution | Enantioselective reaction with a chiral biocatalyst (e.g., epoxide hydrolase). | Separation of one enantiomer (unreacted) from the product of the other enantiomer (e.g., a diol). |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase in an HPLC or GC column. | Physical separation of the two enantiomers. |

Influence of Stereochemistry on Reaction Pathways and Product Distribution

The stereochemistry of this compound has a profound influence on its reaction pathways and the distribution of products. The fixed spatial arrangement of the substituents around the chiral center dictates the facial selectivity of the epoxide ring, influencing how it interacts with incoming reagents.

In nucleophilic ring-opening reactions, the stereochemistry of the starting epoxide determines the absolute configuration of the resulting product. As mentioned earlier, the SN2 attack of a nucleophile leads to an inversion of configuration at the electrophilic carbon. Therefore, the (R)- and (S)-enantiomers of the epoxide will yield enantiomeric products. This is a critical consideration in asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule.

The regioselectivity of the ring-opening can also be influenced by stereoelectronic effects, although steric factors are likely to dominate in this particular molecule. Under acidic conditions, the protonated epoxide may adopt a conformation that favors the development of a partial positive charge on the benzylic carbon. The stereochemistry of the epoxide can influence the stability of this intermediate and thus the rate and regioselectivity of the nucleophilic attack.

Furthermore, in reactions where the epoxide is an intermediate, the stereochemistry of its formation will dictate the stereochemistry of the final product. For instance, if this compound is formed in situ and then undergoes a subsequent rearrangement or intramolecular reaction, the stereochemical information from the epoxide will be transferred to the product.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of "2-Tert-butyl-2-(4-methylphenyl)oxirane". By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, a complete picture of the molecule's carbon-hydrogen framework can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule.

Tert-butyl Protons: A sharp singlet, integrating to nine protons, would be observed due to the magnetically equivalent methyl groups of the tert-butyl substituent. Its chemical shift would likely appear in the upfield region, typically around 1.0-1.5 ppm.

Aromatic Protons: The para-substituted phenyl ring will exhibit a characteristic AA'BB' splitting pattern, appearing as two doublets in the aromatic region (approximately 7.0-7.5 ppm). Each doublet would integrate to two protons.

Oxirane Protons: The two diastereotopic protons on the oxirane ring (CH₂) will likely appear as two distinct signals, possibly as doublets or as part of a more complex AB quartet, due to geminal coupling. These signals are expected in the range of 2.5-3.5 ppm. oregonstate.edu

Methyl Protons (p-tolyl): A singlet integrating to three protons for the methyl group on the phenyl ring would be present, typically around 2.3-2.4 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Tert-butyl Carbons: Two signals are expected for the tert-butyl group: a quaternary carbon signal and a signal for the three equivalent methyl carbons.

Aromatic Carbons: Four signals are anticipated for the p-substituted phenyl ring: two for the substituted carbons (one attached to the tert-butyl group and one to the methyl group) and two for the CH carbons.

Oxirane Carbons: The two carbons of the epoxide ring are expected to resonate in the range of 40-60 ppm. oregonstate.edu One will be a quaternary carbon (C-O) and the other a methylene (B1212753) carbon (CH₂-O).

Methyl Carbon (p-tolyl): A signal for the methyl carbon attached to the aromatic ring would appear in the upfield region of the spectrum.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to unambiguously assign all proton and carbon signals and confirm the connectivity between the different structural fragments of the molecule. For chiral analysis, NMR spectroscopy using chiral solvating agents or chiral derivatizing agents could be used to distinguish between enantiomers.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Tert-butyl (CH₃)₃ | 1.0 - 1.5 (s, 9H) | ~25-30 |

| Tert-butyl (quaternary C) | - | ~35-40 |

| Aromatic (CH) | 7.0 - 7.5 (d, 4H) | ~125-130 |

| Aromatic (substituted C) | - | ~135-145 |

| Oxirane (CH₂) | 2.5 - 3.5 (m, 2H) | ~45-55 |

| Oxirane (quaternary C) | - | ~55-65 |

| p-Tolyl (CH₃) | 2.3 - 2.4 (s, 3H) | ~20-22 |

Note: These are estimated chemical shift ranges and the actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For "this compound" (molecular formula C₁₃H₁₈O), high-resolution mass spectrometry (HRMS) would be used to confirm the exact mass, which in turn validates the molecular formula.

Upon ionization, typically through electron impact (EI), the molecular ion [M]⁺• would be formed. The analysis of the fragmentation pattern provides valuable structural information:

A prominent fragment would likely correspond to the loss of a methyl group (•CH₃) from the tert-butyl group, leading to a stable tertiary carbocation.

Cleavage of the entire tert-butyl group would also be an expected fragmentation pathway.

Fragmentation of the oxirane ring can occur in various ways, including the loss of CO or CHO fragments.

The presence of the tolyl group would give rise to characteristic aromatic fragments.

By carefully analyzing the mass-to-charge ratios (m/z) of the fragment ions, the connectivity and arrangement of the functional groups within the molecule can be corroborated.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing the vibrations of its chemical bonds.

FTIR Spectroscopy: The FTIR spectrum of "this compound" would be expected to show characteristic absorption bands:

C-H Stretching: Aliphatic C-H stretching vibrations from the tert-butyl and methyl groups would appear just below 3000 cm⁻¹. Aromatic C-H stretching would be observed just above 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations would be visible in the 1600-1450 cm⁻¹ region.

Oxirane Ring Vibrations: The characteristic vibrations of the epoxide ring are crucial for its identification. These include the ring "breathing" mode, which is often found in the 1250 cm⁻¹ region, and asymmetric and symmetric ring stretching modes, which can appear in the 950-810 cm⁻¹ and 880-750 cm⁻¹ regions, respectively.

C-O Stretching: The C-O stretching of the oxirane ring would also be present.

Raman Spectroscopy: Raman spectroscopy offers complementary information to FTIR. The symmetric vibrations of non-polar bonds often give rise to strong Raman signals. For "this compound":

The symmetric breathing mode of the aromatic ring is typically a strong band in the Raman spectrum.

The epoxide ring breathing vibration around 1250 cm⁻¹ is also Raman active and can be used to monitor reactions involving the oxirane ring. researchgate.netresearchgate.netspectroscopyonline.comoceanoptics.com The intensity of this peak is linearly dependent on the concentration of epoxide groups. researchgate.netspectroscopyonline.com

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Aliphatic C-H | Stretching | < 3000 | < 3000 |

| Aromatic C-H | Stretching | > 3000 | > 3000 |

| Aromatic C=C | Stretching | 1600-1450 | 1600-1450 |

| Oxirane Ring | Breathing | ~1250 | ~1250 |

| Oxirane Ring | Asymmetric Stretch | 950-810 | Weak |

| Oxirane Ring | Symmetric Stretch | 880-750 | Observable |

X-ray Crystallography for Definitive Absolute and Relative Stereochemistry

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and both relative and absolute stereochemistry. To perform this analysis on "this compound", a single crystal of suitable quality would first need to be grown.

By diffracting X-rays off the crystal lattice, a diffraction pattern is obtained. The analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the positions of the individual atoms can be determined. This would definitively confirm the connectivity of the tert-butyl, 4-methylphenyl, and oxirane moieties.

Furthermore, for this chiral molecule, X-ray crystallography can establish the relative stereochemistry of the substituents around the oxirane ring. Through the use of anomalous dispersion, the absolute configuration (R or S) of a single enantiomer can also be determined.

X-ray Absorption Spectroscopy (XAS) and X-ray Absorption Near Edge Structure (XANES) for Electronic Structure and Coordination Environment

X-ray Absorption Spectroscopy (XAS) is a technique that provides information about the local geometric and/or electronic structure around a specific element. The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is particularly sensitive to the oxidation state and coordination environment of the absorbing atom. unimi.it

For an organic molecule like "this compound," which is composed of light elements (C, H, O), the application of XAS is less common than for compounds containing heavier elements like transition metals. However, in principle, C K-edge and O K-edge XANES could provide insights into the unoccupied electronic states and the local bonding environment of the carbon and oxygen atoms. For instance, features in the XANES spectrum could be correlated with the specific functional groups, such as the epoxide and aromatic rings. researchgate.net However, the interpretation of such spectra for complex organic molecules can be challenging and often requires theoretical calculations to support the experimental findings.

Specialized Techniques for Reaction Monitoring and Kinetics (e.g., Reaction Calorimetry)

Understanding the reactivity and reaction kinetics of "this compound" is crucial for its potential applications. Reaction calorimetry is a powerful technique for monitoring the progress of a chemical reaction in real-time by measuring the heat flow associated with it.

For instance, the ring-opening reaction of the epoxide, which is typically highly exothermic, could be studied using reaction calorimetry. By monitoring the heat released or absorbed as a function of time, key kinetic parameters such as the reaction rate, activation energy, and enthalpy of reaction can be determined. This information is vital for process development, safety assessment, and for gaining mechanistic insights into the reactions of this compound. Other in-situ spectroscopic techniques, such as time-resolved FTIR or Raman spectroscopy, could also be coupled with reaction calorimetry to simultaneously obtain structural and energetic information as the reaction proceeds. spectroscopyonline.com

Role of 2 Tert Butyl 2 4 Methylphenyl Oxirane As a Building Block in Advanced Organic Synthesis

Synthesis of Complex Polyfunctionalized Aliphatic Derivatives

The reaction chemistry of 2-Tert-butyl-2-(4-methylphenyl)oxirane is dominated by the nucleophilic ring-opening of the epoxide. This process is a powerful method for creating vicinal (1,2-) difunctionalized aliphatic compounds. mdpi.com The substitution pattern of the oxirane ring—bearing a quaternary carbon attached to the tert-butyl group and a tertiary benzylic carbon attached to the p-tolyl group—introduces significant regiochemical considerations. Due to the steric hindrance of the tert-butyl group, nucleophilic attack occurs preferentially at the less hindered and electronically activated benzylic carbon atom.

This regioselectivity allows for the predictable synthesis of a wide array of β-functionalized alcohols. nih.gov The reaction proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry at the reaction center if it is chiral. A variety of nucleophiles, including those centered on oxygen, nitrogen, sulfur, and halogens, can be employed to open the epoxide ring, yielding diverse and complex aliphatic derivatives. organicreactions.orgresearchgate.net This targeted functionalization is a cornerstone for building molecular complexity from a relatively simple starting material.

Table 1: Synthesis of Aliphatic Derivatives via Nucleophilic Ring-Opening This table is interactive. Click on the headers to sort.

| Nucleophile Source | Nucleophile | Resulting Functional Group | Product Class |

|---|---|---|---|

| Water/H+ | H₂O | 1,2-Diol | 1,2-Diols |

| Sodium Azide (NaN₃) | N₃⁻ | β-Azido alcohol | Azido Alcohols |

| Ammonia (NH₃) | NH₃ | β-Amino alcohol | Amino Alcohols |

| Sodium Thiophenoxide (NaSPh) | PhS⁻ | β-Hydroxy sulfide | Thioethers |

| Benzoyl Fluoride/Amine | F⁻ | β-Fluoro alcohol | Fluorohydrins ucla.edu |

Construction of Diverse Carbocyclic and Heterocyclic Systems

The polyfunctionalized aliphatic derivatives synthesized from the ring-opening of this compound serve as advanced intermediates for the construction of various cyclic systems. The strategically installed functional groups can participate in subsequent intramolecular cyclization reactions to form a range of carbocyclic and heterocyclic structures. rsc.org

For instance, an amino alcohol, derived from the ring-opening with an amine nucleophile, can be elaborated and cyclized to produce nitrogen-containing heterocycles like pyrrolidines or piperidines. rsc.org Similarly, diol derivatives can act as precursors for oxygen-containing heterocycles such as tetrahydrofurans or dihydropyrans through acid-catalyzed cyclization or other methods like the Prins cyclization. mdpi.com

The formation of carbocyclic rings is also achievable. Through multi-step sequences, the aliphatic chain can be modified to incorporate functionalities suitable for ring-closing reactions. For example, the introduction of ester groups can enable an intramolecular Dieckmann condensation to form five- or six-membered carbocycles. youtube.com Radical cyclization of derivatives containing an unactivated alkene can also be employed to construct cyclopentanone (B42830) frameworks. nih.gov These strategies highlight how the initial epoxide ring-opening provides a gateway to a diverse collection of complex cyclic molecules.

Table 2: Cyclization of Aliphatic Derivatives into Cyclic Systems This table is interactive. Click on the headers to sort.

| Starting Aliphatic Derivative | Key Functional Groups for Cyclization | Cyclization Method | Resulting Cyclic System | Class |

|---|---|---|---|---|

| Amino Alcohol | Amine, Alcohol | Dehydrative Cyclization | Pyrrolidine Derivative | Heterocycle |

| Alkenyl Diol | Alkene, Alcohol | Intramolecular Prins Cyclization mdpi.com | Dihydropyran Derivative | Heterocycle |

| Diester Derivative | Two Ester Groups | Dieckmann Condensation youtube.com | Substituted Cyclopentanone | Carbocycle |

Stereodivergent Synthesis of Chiral Molecules

The structure of this compound is prochiral, meaning it can be converted into a chiral product through a selective reaction. The asymmetric ring-opening (ARO) of such prochiral epoxides is a highly valuable transformation in organic synthesis, as it can establish two adjacent functional groups with controlled stereochemistry in a single step. mdpi.com This is typically achieved using chiral catalysts that create a chiral environment, directing the nucleophile to attack one of the two faces of the epoxide carbon atom. nih.gov

Stereodivergent synthesis, the ability to selectively produce any possible stereoisomer of a product from a single starting material, represents a significant challenge and goal in modern synthesis. nih.gov For the ring-opening of this compound, this can be accomplished by employing a dual-catalyst system, often involving a chiral Lewis acid and a chiral base or nucleophile. By simply changing the absolute configuration of one or both of the chiral catalysts, it is possible to control which enantiomer of the product is formed. nih.govresearchgate.net

For example, a chiral (salen)Co(III) complex could be used as a Lewis acid to activate the epoxide. mdpi.com In combination with a chiral amine co-catalyst, this system can promote highly enantioselective ring-opening. ucla.edu Using the (R)-configured catalyst system would favor the formation of one product enantiomer, while switching to the (S)-configured catalyst system would produce the opposite enantiomer, both in high enantiomeric excess. This powerful strategy provides access to all four potential stereoisomers if a new stereocenter is also formed on the nucleophile, offering remarkable control over the final molecular architecture.

Table 3: Stereodivergent Ring-Opening with Chiral Catalysts This table is interactive. Click on the headers to sort.

| Chiral Catalyst System | Nucleophile | Stereochemical Outcome | Product Configuration (Example) |

|---|---|---|---|

| (R)-Chiral Lewis Acid + (R)-Chiral Base | Azide (N₃⁻) | Enantioselective Addition | (R)-Azido Alcohol |

| (S)-Chiral Lewis Acid + (S)-Chiral Base | Azide (N₃⁻) | Enantioselective Addition | (S)-Azido Alcohol |

| (R)-Chiral Lewis Acid + (S)-Chiral Base | Azide (N₃⁻) | Diastereoselective Addition | (R,S)-Diastereomer |

Future Research Trajectories and Challenges in 2 Tert Butyl 2 4 Methylphenyl Oxirane Chemistry

Development of Green and Sustainable Synthetic Methodologies

The chemical industry's increasing emphasis on sustainability is driving the development of environmentally benign methods for synthesizing complex molecules like 2-Tert-butyl-2-(4-methylphenyl)oxirane. Future research will prioritize the replacement of traditional epoxidation methods, which often rely on stoichiometric and potentially hazardous oxidants, with greener alternatives.

Key sustainable approaches under investigation include:

Biocatalytic Epoxidation : The use of enzymes, such as monooxygenases and peroxidases, offers a highly selective and environmentally friendly route to epoxides. rsc.orgmdpi.com These biocatalytic systems operate under mild conditions (neutral pH, ambient temperature, and pressure) and can provide high enantioselectivity, which is crucial for pharmaceutical applications. mdpi.com Research in this area will focus on identifying or engineering enzymes capable of accommodating the bulky tert-butyl and 4-methylphenyl substituents of the precursor alkene. Epoxide hydrolases also represent a promising biocatalytic tool for the kinetic resolution of racemic epoxide mixtures, yielding enantiopure epoxides and their corresponding diols. cell.com

Catalysis with Green Oxidants : The use of hydrogen peroxide (H₂O₂) or molecular oxygen (O₂) as the primary oxidant is a cornerstone of green epoxidation, as the only byproduct is water. wpmucdn.com Catalytic systems based on transition metals (e.g., tungsten, titanium, iron) are being developed to activate these benign oxidants effectively. acs.orgnih.gov For instance, tungsten-based polyoxometalates, often used in conjunction with phase-transfer catalysts, have shown high efficiency in epoxidizing various alkenes with H₂O₂. researchgate.netnih.gov

Phase-Transfer Catalysis (PTC) : PTC systems are instrumental in green chemistry as they can enhance reaction rates, improve yields, and facilitate the use of inexpensive and environmentally benign reagents and solvents. nih.gov In the context of epoxidation, PTC can enable the use of aqueous H₂O₂ with an organic substrate, creating an efficient biphasic system that simplifies product separation and catalyst recycling. escholarship.org

Photocatalytic and Solvent-Free Methods : Light-driven, photocatalytic epoxidation using catalysts like titanium dioxide (TiO₂) or specialized organic frameworks represents a novel green approach. nih.govnih.gov These methods can sometimes utilize atmospheric oxygen as the oxidant at ambient temperature. nih.gov Additionally, developing solvent-free reaction conditions is a major goal, as this minimizes volatile organic compound (VOC) emissions and simplifies purification processes. researchgate.net

The following table summarizes and compares these emerging green synthetic methodologies.

| Methodology | Catalyst/Reagent | Oxidant | Advantages | Challenges for this compound |

| Biocatalysis | Monooxygenases, Peroxidases, Epoxide Hydrolases | O₂, H₂O₂ | High selectivity (enantio-, regio-), mild conditions, biodegradable. rsc.orgmdpi.com | Identifying an enzyme with a suitable active site for the sterically demanding substrate. |

| Green Oxidant Catalysis | Tungsten, Titanium, or Iron complexes | H₂O₂, O₂ | Atom-economical (water as byproduct), reduced waste. wpmucdn.com | Catalyst deactivation, achieving high selectivity with the hindered substrate. |

| Phase-Transfer Catalysis | Quaternary ammonium salts, Polyoxometalates | H₂O₂ | Enhanced reaction rates, use of aqueous systems, catalyst recyclability. nih.govescholarship.org | Optimizing catalyst and solvent system for the specific substrate's hydrophobicity. |

| Photocatalysis | TiO₂, Covalent Organic Frameworks | O₂ (air), H₂O₂ | Uses light energy, operates at ambient temperature, potential for solar power use. nih.govnih.gov | Quantum yield efficiency, preventing side reactions and over-oxidation. |

Exploration of Novel Reactivity Pathways and Catalytic Systems

The unique structure of this compound, featuring a quaternary carbon atom bearing a bulky tert-butyl group and an aryl group, presents both challenges and opportunities for exploring new chemical reactions. Its sterically hindered nature dictates that novel catalytic systems are required to achieve high reactivity and selectivity.

Future research will likely investigate several new reactivity paradigms:

Catalytic Ring-Opening Reactions : While nucleophilic ring-opening is a fundamental reaction of epoxides, the steric hindrance in this molecule makes it a challenging substrate. mdpi.com Research will focus on developing powerful catalytic systems to facilitate this transformation.

Lewis and Brønsted Acid Catalysis : Synergistic catalysis combining Lewis acids (e.g., iron, zirconium, titanium salts) and Brønsted acids is a promising avenue. cell.comnih.govescholarship.org Lewis acids can activate the epoxide by coordinating to the oxygen atom, while the Brønsted acid can activate the nucleophile or further polarize the C-O bonds. rsc.orgnih.gov Metal-salen complexes are also effective catalysts for asymmetric ring-opening reactions, which would be critical for producing chiral molecules. mdpi.com

Organocatalysis : Chiral organocatalysts can mediate enantioselective ring-opening reactions, offering a metal-free alternative. acs.org These catalysts often operate through hydrogen bonding or iminium ion activation.

Reductive Ring-Opening : Advanced catalytic methods involving photoredox or zirconocene/titanocene systems can trigger a reductive ring-opening. cell.com This pathway generates a carbon-centered radical, which is a versatile intermediate for C-C bond formation. For this compound, this could lead to the formation of the more substituted tertiary radical, a pathway that is often difficult to achieve through traditional methods. cell.com

Rearrangement and Isomerization Reactions : The migration of the aryl or tert-butyl group upon acid catalysis (a Meinwald-type rearrangement) could lead to the formation of valuable ketones or aldehydes with a newly formed quaternary stereocenter. acs.org The development of catalysts that can control which group migrates will be a significant area of study.

Ring-Expansion and Annulation : Reactions with reagents like sulfur ylides could lead to ring-expansion, transforming the three-membered oxirane into a four-membered oxetane, a valuable structural motif in medicinal chemistry. nih.govacs.org

Conversion to Other Heterocycles : Exploring pathways to convert the oxirane into other heterocyclic systems, such as the corresponding sulfur-containing thiirane, using reagents like Lawesson's reagent, could provide access to new classes of compounds with potentially unique biological activities. nih.gov

The table below outlines potential catalytic systems and the novel transformations they could enable for this compound.

| Catalytic System | Reaction Type | Potential Product | Key Advantages |

| FeCl₃ / Amine | Nucleophilic Ring-Opening | Vicinal amino- or hydroxy-esters | Sustainable and non-toxic iron catalyst, cooperative activation. rsc.org |

| Zirconocene / Photoredox | Reductive Ring-Opening | Tertiary alcohol (via radical intermediate) | Generates nucleophilic carbon radical, potential for reverse regioselectivity. cell.com |

| Chiral Metal-Salen Complex | Asymmetric Ring-Opening | Enantiopure vicinal functionalized alcohols | High enantioselectivity for producing chiral building blocks. mdpi.com |

| Chiral Phosphoric Acid | Meinwald Rearrangement | Chiral ketone with a quaternary center | Metal-free catalysis, control over challenging rearrangements. acs.org |

| Dimethylsulfoxonium methylide | Ring Expansion | Substituted oxetane | Access to strained four-membered ring systems. nih.gov |

Q & A

Q. What synthetic strategies are optimal for preparing 2-tert-butyl-2-(4-methylphenyl)oxirane with high enantiomeric purity?

Methodological Answer :

- Epoxidation of Allylic Precursors : Use tert-butyl-substituted styrene derivatives (e.g., 4-methylstyrene) with meta-chloroperbenzoic acid (mCPBA) in dichloromethane. Monitor reaction progress via TLC (Rf ~0.3–0.5 in hexane/ethyl acetate 9:1). Optimize steric hindrance effects by adjusting reaction time (6–24 hrs) and temperature (0–25°C) to enhance regioselectivity .

- Chiral Catalysts : Employ Sharpless asymmetric epoxidation for enantiomerically enriched products. Use titanium(IV) isopropoxide, diethyl tartrate, and tert-butyl hydroperoxide (TBHP) in dichloromethane. Characterize enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 95:5, flow rate 1 mL/min) .

Q. How can NMR spectroscopy confirm the structure of this compound?

Methodological Answer :

- 1H NMR : Assign peaks using 400 MHz spectroscopy in CDCl₃. Key signals:

- δ 1.25 ppm (s, 9H, tert-butyl C(CH₃)₃).

- δ 2.35 ppm (s, 3H, 4-methylphenyl CH₃).

- δ 3.65–3.85 ppm (m, 2H, oxirane CH₂).

- δ 7.15–7.35 ppm (m, 4H, aromatic protons).

- 13C NMR : Confirm oxirane carbons (δ 50–60 ppm) and tert-butyl quaternary carbon (δ 28–30 ppm) .

Q. What factors influence the thermal stability of this compound?

Methodological Answer :

- Thermogravimetric Analysis (TGA) : Conduct under nitrogen (10°C/min, 25–400°C). Observe decomposition onset >200°C due to steric stabilization by tert-butyl groups.

- Kinetic Stability : Use Arrhenius plots from isothermal DSC data (100–150°C) to calculate activation energy (Ea) for ring-opening reactions. Compare with tert-butyl-substituted analogs (e.g., 4-tert-butylphenol derivatives) .

Advanced Research Questions

Q. How can computational methods predict the regioselectivity of nucleophilic ring-opening reactions in this compound?

Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level. Calculate Fukui indices to identify electrophilic sites (oxirane carbons). Compare nucleophilic attack pathways (e.g., SN2 vs. SN1 mechanisms) using Gaussian 09 .

- Solvent Effects : Simulate reaction barriers in polar aprotic (e.g., DMSO) vs. nonpolar solvents (e.g., toluene) using COSMO-RS. Validate with experimental kinetic data .

Q. What analytical approaches resolve contradictions in reported reaction yields for tert-butyl-substituted oxiranes?

Methodological Answer :

- Meta-Analysis : Compile literature data (e.g., yields from epoxidation of tert-butylstyrenes). Use statistical tools (ANOVA, R²) to identify variables (catalyst loading, solvent polarity) causing discrepancies.

- Reproducibility Protocols : Standardize reaction conditions (e.g., degassing solvents, inert atmosphere) and purity assessment (GC-MS with HP-5 MS column, 12°C/min ramp) .

Q. How can isotopic labeling elucidate the mechanism of acid-catalyzed ring-opening in this compound?

Methodological Answer :

- Deuterium Labeling : Synthesize oxirane with deuterium at the oxirane CH₂ group. Monitor H/D exchange via 2H NMR in D₂O/HCl. Compare kinetic isotope effects (KIE) for SN1 vs. SN2 pathways.

- 18O Tracing : Use H₂¹⁸O in hydrolysis reactions. Analyze products via high-resolution mass spectrometry (HRMS) to track oxygen incorporation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.